molecular formula C13H13NO2 B3045645 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine CAS No. 1111110-07-6

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine

Cat. No.: B3045645
CAS No.: 1111110-07-6
M. Wt: 215.25
InChI Key: BZGPFIHUOQHWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine is an organic compound with the molecular formula C13H13NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the second position and a 4-methoxy-2-methylphenyl group at the fifth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 4-methoxy-2-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, under Suzuki-Miyaura coupling conditions. The reaction is typically carried out in an organic solvent, such as toluene, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine or phenyl derivatives.

Scientific Research Applications

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic rings allow it to form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(4-methoxyphenyl)pyridine
  • 2-Hydroxy-5-(4-methylphenyl)pyridine
  • 2-Hydroxy-5-(4-methoxy-2-chlorophenyl)pyridine

Uniqueness

2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(16-2)4-5-12(9)10-3-6-13(15)14-8-10/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGPFIHUOQHWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682780
Record name 5-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-07-6
Record name 5-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.